Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)-
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Overview
Description
Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a quinoline core substituted with an ethyl group at the 3-position, a nitro group at the 6-position, and a piperazinyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate, followed by nitration and subsequent piperazine substitution. The reaction conditions often require the use of catalysts such as Lewis acids and may involve microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly and reusable catalysts is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The quinoline ring can be hydrogenated to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study enzyme interactions and cellular pathways.
Medicine: This compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The piperazinyl group enhances its binding affinity to specific receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A methyl-substituted derivative with different biological activities.
6-Nitroquinoline: A nitro-substituted derivative with distinct chemical properties.
Uniqueness
Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the ethyl, nitro, and piperazinyl groups enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
610320-07-5 |
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Molecular Formula |
C15H18N4O2 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
3-ethyl-6-nitro-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C15H18N4O2/c1-2-11-9-12-10-13(19(20)21)3-4-14(12)17-15(11)18-7-5-16-6-8-18/h3-4,9-10,16H,2,5-8H2,1H3 |
InChI Key |
UIHYMFBSFNKKNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])N3CCNCC3 |
Origin of Product |
United States |
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